molecular formula C10H12O8 B096443 cyclohexane-1,2,4,5-tetracarboxylic acid CAS No. 15383-49-0

cyclohexane-1,2,4,5-tetracarboxylic acid

Cat. No. B096443
Key on ui cas rn: 15383-49-0
M. Wt: 260.2 g/mol
InChI Key: ZPAKUZKMGJJMAA-UHFFFAOYSA-N
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Patent
US08357322B2

Procedure details

22.08 kg (86.88 mol) of pyromellitic acid, 8 kg of a catalyst containing rhodium supported on activated carbon (produced by N.E. Chemcat Corporation) and 80 kg of water were charged in a reactor made of Hastelloy (HC22) having a capacity of 200 L, and the interior of the reactor was replaced by nitrogen gas under stirring. The interior of the reactor was then replaced by hydrogen gas, and the temperature was increased to 50° C. under a hydrogen pressure in the reactor of 3.3 MPa. The reaction was performed for 2 hours while maintaining the hydrogen pressure to 3.3 MPa. The hydrogen gas in the reactor was replaced by nitrogen gas, the reaction liquid was taken out from the autoclave, and the reaction liquid was filtered in a hot state to separate the catalyst. The filtrate was concentrated by evaporating water under reduced pressure with a rotary evaporator to deposit crystals. The crystals thus deposited were separated by solid-liquid separation at room temperature and dried to provide 19.24 kg (73.94 mol, yield: 85.1%) of 1,2,4,5-cyclohexanetetracarboxylic acid.
Quantity
22.08 kg
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
8 kg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
80 kg
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:18])(=[O:17])[C:2]1[C:3](=[CH:7][C:8](=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5].[H][H]>[Rh].O>[CH:8]1([C:9]([OH:11])=[O:10])[CH2:7][CH:3]([C:4]([OH:6])=[O:5])[CH:2]([C:1]([OH:18])=[O:17])[CH2:16][CH:12]1[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
22.08 kg
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=C(C(=O)O)C1)(=O)O
Name
catalyst
Quantity
8 kg
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Step Two
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
80 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged in a reactor
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
the reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered in a hot state
CUSTOM
Type
CUSTOM
Details
to separate the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
by evaporating water under reduced pressure
CUSTOM
Type
CUSTOM
Details
with a rotary evaporator to deposit crystals
CUSTOM
Type
CUSTOM
Details
The crystals thus deposited were separated by solid-liquid separation at room temperature
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(C(CC(C(C1)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 73.94 mol
AMOUNT: MASS 19.24 kg
YIELD: PERCENTYIELD 85.1%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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